6-Azido-D-norleucine HCl
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Overview
Description
6-Azido-D-norleucine Hydrochloride is a non-proteinogenic amino acid derivative It is characterized by the presence of an azido group attached to the sixth carbon of the norleucine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-D-norleucine Hydrochloride typically involves the azidation of D-norleucine. One common method includes the conversion of the amino group of D-norleucine to an azido group using sodium azide under specific reaction conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 6-Azido-D-norleucine Hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Azido-D-norleucine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of substituted norleucine derivatives.
Reduction: Conversion to 6-amino-D-norleucine.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
6-Azido-D-norleucine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.
Biology: Incorporated into proteins to study protein function and interactions.
Medicine: Potential use in drug development and targeted drug delivery systems.
Industry: Utilized in the development of novel materials and chemical probes.
Mechanism of Action
The mechanism of action of 6-Azido-D-norleucine Hydrochloride involves its incorporation into biomolecules through bioorthogonal chemistry. The azido group serves as a reactive handle that can be selectively modified in the presence of other functional groups. This allows for the precise labeling and modification of proteins and other biomolecules, facilitating the study of their structure and function.
Comparison with Similar Compounds
Norleucine: An isomer of leucine with a similar structure but lacking the azido group.
Azido-alanine: Another azido-containing amino acid used in bioorthogonal chemistry.
Homopropargylglycine: An alkyne-containing amino acid used for similar applications.
Uniqueness: 6-Azido-D-norleucine Hydrochloride is unique due to its specific placement of the azido group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful for applications requiring precise modification of biomolecules.
Properties
IUPAC Name |
2-amino-6-azidohexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAACZNVVRXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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